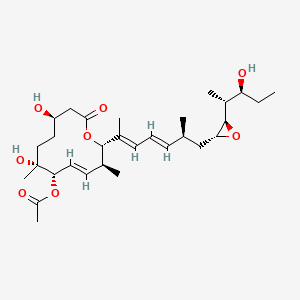

プラジエノライド B

概要

説明

科学的研究の応用

Antitumor Activity

Pladienolide B exhibits strong antitumor activity across multiple cancer types. Below is a summary of its effectiveness in different studies:

| Cancer Type | IC50 Value (nM) | Study Reference |

|---|---|---|

| Cervical Carcinoma (HeLa) | 0.1 - 2.0 | |

| Gastric Cancer | 1.2 - 4.9 | |

| Chronic Lymphocytic Leukemia | Not specified |

In a study involving HeLa cells, pladienolide B treatment resulted in significant G2/M phase arrest and increased apoptosis rates, demonstrating its potential as a chemotherapeutic agent .

Case Studies

- Gastric Cancer Study : A study demonstrated that pladienolide B and its derivatives led to complete tumor regression in SCID mice xenografted with primary cultured gastric cancer cells within two weeks . Histological examinations confirmed pathological complete responses.

- Chronic Lymphocytic Leukemia : Research indicated that pladienolide B induced mRNA intron retention in primary leukemia cells, leading to preferential apoptosis in malignant cells compared to normal lymphocytes . This suggests its potential as a targeted therapy for hematological malignancies.

Clinical Implications

The ability of pladienolide B to modulate splicing mechanisms presents a novel therapeutic approach for cancers characterized by spliceosome mutations. Its application extends beyond mere cytotoxicity; it also serves as a tool to investigate the role of splicing in cancer progression.

作用機序

生化学分析

Biochemical Properties

Pladienolide B plays a crucial role in biochemical reactions by targeting the spliceosome. It specifically interacts with spliceosome-associated proteins, such as splicing factor 3B subunit 1 (SF3B1) and SAP130. By binding to these proteins, pladienolide B disrupts the proper assembly of the spliceosome, leading to the inhibition of pre-mRNA splicing. This interaction ultimately results in cell cycle arrest and apoptosis in certain cell types .

Cellular Effects

Pladienolide B exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting pre-mRNA splicing, which affects gene expression and cellular metabolism. In cancer cells, pladienolide B induces apoptosis by disrupting the splicing of key regulatory genes. Additionally, it has been shown to impact cell signaling pathways, leading to altered cellular responses and reduced proliferation .

Molecular Mechanism

The molecular mechanism of pladienolide B involves its binding interactions with spliceosome components. By binding to SF3B1 and SAP130, pladienolide B prevents the correct assembly of the spliceosome, thereby inhibiting pre-mRNA splicing. This inhibition leads to the accumulation of unspliced pre-mRNA and subsequent cell cycle arrest. Pladienolide B also affects gene expression by altering the splicing of specific genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pladienolide B have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over extended periods. Long-term studies have shown that pladienolide B can induce sustained effects on cellular function, including prolonged inhibition of splicing and persistent cell cycle arrest. These temporal effects highlight the importance of considering the stability and degradation of pladienolide B in experimental designs .

Dosage Effects in Animal Models

The effects of pladienolide B vary with different dosages in animal models. At lower doses, the compound exhibits potent inhibitory effects on splicing and induces apoptosis in cancer cells. At higher doses, pladienolide B can cause toxic or adverse effects, including off-target interactions and potential damage to healthy tissues. These dosage-dependent effects underscore the need for careful optimization of pladienolide B dosages in therapeutic applications .

Metabolic Pathways

Pladienolide B is involved in specific metabolic pathways, particularly those related to pre-mRNA splicing. It interacts with enzymes and cofactors involved in the splicing process, such as SF3B1 and SAP130. By inhibiting these enzymes, pladienolide B disrupts the normal splicing of pre-mRNA, leading to altered metabolic flux and changes in metabolite levels. These effects on metabolic pathways contribute to the compound’s overall impact on cellular function .

Transport and Distribution

Within cells and tissues, pladienolide B is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. Pladienolide B can accumulate in certain cellular compartments, where it exerts its inhibitory effects on the spliceosome. The transport and distribution of pladienolide B are critical factors in determining its efficacy and specificity in different cell types .

Subcellular Localization

Pladienolide B exhibits specific subcellular localization, which influences its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of pladienolide B is essential for its interaction with spliceosome components and subsequent inhibition of pre-mRNA splicing. Understanding the subcellular distribution of pladienolide B provides insights into its mechanism of action and potential therapeutic applications .

準備方法

合成経路と反応条件

プラジエノライド Bは、脂肪酸合成経路に由来するポリケチド合成酵素タイプI経路を通じて合成されます 。合成は、アシル転移酵素が活性化されたアシルキャリアタンパク質にプロピオニルCoAをロードすることから始まります。 その後、分子は、反復的なポリケチド合成酵素によって、2炭素単位ずつ、10回伸長されます 。 ポリケチド合成酵素後の修飾には、アセチルトランスフェラーゼによる炭素7へのアセチル基の付加と、P450酵素による炭素6へのヒドロキシル基の付加が含まれます .

工業生産方法

This compoundの工業生産には、家畜化された実験室株Streptomyces platensis AS6200における経路特異的活性化因子PldRの過剰発現が含まれます 。 これにより、this compound生合成の中間体またはシャント代謝産物の蓄積と単離が促進されます .

化学反応の分析

プラジエノライド Bは、以下を含むさまざまな化学反応を起こします。

エポキシ化: P450 IIによる炭素18と19の間のエポキシド基の付加.

これらの反応で一般的に使用される試薬には、アセチルトランスフェラーゼとP450酵素が含まれます 。 これらの反応から生成される主要な生成物には、ヒドロキシル化およびエポキシ化されたthis compoundが含まれます .

科学研究への応用

This compoundには、いくつかの科学研究への応用があります。

類似化合物との比較

プラジエノライド Bは、スプライソソームの組み立てを阻害する細菌ポリケチド天然物のファミリーの一部です。類似の化合物には以下が含まれます。

生物活性

Pladienolide B is a polyketide natural product that has garnered attention for its potent biological activity, particularly as an inhibitor of mRNA splicing. This compound has shown significant promise in cancer therapy, especially against various cancer cell lines, including gastric cancer. This article delves into the biological activity of pladienolide B, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

Pladienolide B primarily functions as an mRNA splicing inhibitor by targeting the spliceosome, specifically the SF3B1 subunit. This inhibition leads to a decrease in splicing capacity by up to 75% in vitro, which disrupts normal RNA processing and induces cell cycle arrest and apoptosis in cancer cells . The compound's interaction with spliceosomal components results in:

- Arresting the cell cycle : Pladienolide B causes cell cycle arrest at the G1 and G2/M phases, which is critical for its antitumor activity .

- Inducing apoptosis : The compound triggers apoptotic pathways in various cancer cell lines, including HeLa and gastric cancer cells, by down-regulating SF3B1 expression and activating pro-apoptotic factors .

Antitumor Activity

Pladienolide B exhibits high antitumor activity across multiple cancer types. Notably, it has been shown to possess low IC50 values against gastric cancer cells, indicating its effectiveness even at nanomolar concentrations.

Efficacy in Gastric Cancer

In a study involving primary cultured gastric cancer cells from patients, pladienolide B demonstrated remarkable potency with an average IC50 value of approximately 4.9 nM . The compound was also evaluated in xenograft models where it resulted in complete tumor regression within two weeks of treatment. The following table summarizes the results from these studies:

| Study Type | IC50 Value (nM) | Tumor Response |

|---|---|---|

| Primary cultured cells | 4.9 ± 4.7 | High antitumor activity |

| Xenograft model | - | Complete response (100% CR rate) |

Case Studies

- Xenograft Studies : In a study with SCID mice xenografted with primary cultured gastric cancer cells, all tumors treated with pladienolide B derivatives completely disappeared within two weeks. Histological examinations confirmed pathological complete responses .

- Cell Line Studies : Pladienolide B's effects on HeLa cells showed significant increases in G2/M phase arrest and apoptosis induction at low concentrations (0.1 to 2 nM) after 24 hours of treatment . Flow cytometry analysis indicated a marked rise in apoptotic cells post-treatment.

Clinical Implications

The findings regarding pladienolide B's biological activity suggest its potential as a therapeutic agent for cancers associated with aberrant splicing mechanisms. Given the increasing understanding of the spliceosome's role in tumorigenesis, pladienolide B could serve as a valuable tool not only for therapeutic applications but also for research into splicing-related diseases.

特性

IUPAC Name |

[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O8/c1-8-24(33)21(5)29-25(37-29)16-18(2)10-9-11-19(3)28-20(4)12-13-26(36-22(6)31)30(7,35)15-14-23(32)17-27(34)38-28/h9-13,18,20-21,23-26,28-29,32-33,35H,8,14-17H2,1-7H3/b10-9+,13-12+,19-11+/t18-,20+,21-,23-,24+,25-,26+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOUORKJIJYJNW-QHOUZYGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C1C(O1)CC(C)C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)[C@@H]1[C@H](O1)C[C@H](C)/C=C/C=C(\C)/[C@@H]2[C@H](/C=C/[C@@H]([C@](CC[C@H](CC(=O)O2)O)(C)O)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701098499 | |

| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445493-23-2 | |

| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445493-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。